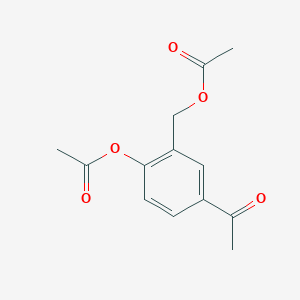

3-Acetoxymethyl-4-acetoxyacetophenone

Description

Properties

IUPAC Name |

(5-acetyl-2-acetyloxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-8(14)11-4-5-13(18-10(3)16)12(6-11)7-17-9(2)15/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKMEWWKBLDKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075207 | |

| Record name | Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-06-1 | |

| Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-3-acetoxymethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxymethyl-4-acetoxyacetophenon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETOXY-3-(ACETOXYMETHYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9G7LF8YT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxymethyl-4-acetoxyacetophenone typically involves the acetylation of 4-hydroxy-3-(hydroxymethyl)acetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxymethyl-4-acetoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Bromine in acetic acid at room temperature for bromination reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

3-Acetoxymethyl-4-acetoxyacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.

Medicine: Investigated for its potential use in drug development, particularly in the design of acetylated prodrugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Acetoxymethyl-4-acetoxyacetophenone involves its interaction with biological molecules through acetylation. The acetoxy groups can be transferred to target molecules, modifying their activity and function. This compound can act on enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Substituted Derivatives

Key structural analogues differ in the placement of acetyloxy, hydroxyl, methoxy, or halogen substituents. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The presence of acetyloxy groups in this compound enhances its lipophilicity and reactivity compared to hydroxyl- or methoxy-substituted analogues.

- Synthetic Flexibility: Compounds with benzyloxy or halogen substituents (e.g., 3-Chloro-4-hydroxyacetophenone) are often intermediates for further functionalization, whereas the acetylated derivative serves as a terminal product in specific synthetic pathways .

Functional Analogues: Methoxy and Hydroxy Derivatives

Compounds with methoxy or hydroxy groups share similar aromatic frameworks but exhibit distinct physicochemical and biological behaviors:

- 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone): Synthesized via saponification of 3-acetoxy-4-methoxyacetophenone, this compound lacks the acetoxymethyl group, reducing its molecular weight (166.18 vs.

- 3'-Chloro-4'-hydroxyacetophenone: The chloro substituent introduces electronegativity, altering reactivity and enabling applications in antimicrobial research .

Physicochemical Properties

- Molecular Weight and Polarity: The diacetylated structure of this compound results in higher molecular weight (252.21) and reduced polarity compared to mono-substituted analogues like 3-Hydroxy-4-methoxyacetophenone (166.18) .

- Thermal Stability : Melting points for acetylated derivatives (e.g., 204–205°C for 103633-38-1) are generally higher than those of methoxy or hydroxy analogues (117°C for 21092-94-4), reflecting stronger intermolecular interactions .

Biological Activity

3-Acetoxymethyl-4-acetoxyacetophenone (CAS No. 24085-06-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C13H14O5

- Molecular Weight : 250.25 g/mol

The compound features multiple acetoxy groups, which contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with acetoxy groups can exhibit antimicrobial effects. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Activity : The presence of acetoxy groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to damage or altered gene expression.

- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetophenone derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating the compound's potential as a natural antimicrobial agent.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Cytotoxicity Assay

In a cytotoxicity assay using human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest that higher concentrations may lead to significant cytotoxic effects, warranting further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Acetoxymethyl-4-acetoxyacetophenone in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use respiratory protection (e.g., NIOSH-approved masks) for dust control, nitrile gloves, and lab coats to prevent skin contact .

-

Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .

-

Spill Management : Avoid water for cleanup (ineffective for hydrophobic compounds); use inert absorbents and dispose as hazardous waste .

-

Storage : Store in airtight containers away from light and moisture to prevent hydrolysis or photodegradation .

- Supporting Data Table :

| Hazard Type | GHS Classification (Analogous Compounds) | Precautionary Measures | Source |

|---|---|---|---|

| Acute Toxicity (Oral) | Category 4 (Harmful) | Avoid ingestion; use PPE | |

| Skin Irritation | Not classified | Wash skin immediately |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Anticipate peaks for acetyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm). Use deuterated solvents (e.g., CDCl₃) for resolution .

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and acetoxy O–C–O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (calculated: 238.2 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of acetophenone derivatives under varying pH conditions?

- Methodological Answer :

-

Controlled pH Studies : Design kinetic experiments in buffered solutions (pH 3–10) to monitor hydrolysis rates. Use HPLC (e.g., Purospher® STAR columns) to quantify degradation products .

-

Isolation of Intermediates : Employ flash chromatography or preparative TLC to isolate reactive intermediates (e.g., deacetylated products) for structural validation .

-

Computational Modeling : Apply DFT calculations to predict pH-dependent stability of ester groups and validate with experimental data .

- Example Experimental Design :

| Variable | Condition Range | Analytical Method | Key Metrics |

|---|---|---|---|

| pH | 3, 5, 7, 9, 11 | HPLC-UV | Degradation half-life (t½) |

| Temperature | 25°C, 37°C | NMR | Structural changes |

Q. What strategies address discrepancies in acute toxicity data for structurally related acetophenone derivatives?

- Methodological Answer :

-

Dose-Response Reassessment : Conduct in vivo studies (e.g., OECD 423 guidelines) with standardized dosing (oral, dermal) and control groups to verify LD₅₀ values .

-

Purity Analysis : Use DSC or HPLC to confirm compound purity (>95%); impurities (e.g., residual acetic acid) may skew toxicity results .

-

Cross-Species Validation : Compare toxicity in multiple models (e.g., rodents, zebrafish) to assess interspecies variability .

- Data Comparison Table :

| Compound | LD₅₀ (Oral, Rat) | Purity (%) | Study Flaws Identified | Source |

|---|---|---|---|---|

| 4'-Methoxyacetophenone | 1200 mg/kg | 98 | Impurities in early batch | |

| 3-Hydroxy-4-methoxyacetophenone | 450 mg/kg | 95 | Incomplete metabolic data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.